(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Overview
Description
(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 3, and a methanol group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
This compound interacts with its targets through a process that involves molecular docking . The compound fits into the active site of the target protein, LmPTR1, with a lower binding free energy . This interaction leads to changes in the target organisms that result in their inhibition .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the target organisms or inhibit essential biochemical pathways within them.
Result of Action
The action of this compound results in significant antileishmanial and antimalarial effects . Specifically, it has been found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Additionally, it has shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the iodination of 1,3-dimethyl-1H-pyrazol-5-yl)methanol. One common method is the reaction of 1,3-dimethyl-1H-pyrazol-5-yl)methanol with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: The major products include (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)aldehyde and (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: The major product is 1,3-dimethyl-1H-pyrazol-5-yl)methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-yl)methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol:
Uniqueness
The presence of the iodine atom in (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol imparts unique chemical properties, such as increased molecular weight and specific reactivity towards nucleophiles. This makes it distinct from other halogenated pyrazole derivatives and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-iodo-2,5-dimethylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUYLCVUXNTMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356998-41-8 | |
Record name | (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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